3-amino-N-(1,3-benzodioxol-5-yl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-AMINO-N-(1,3-BENZODIOXOL-5-YL)-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzodioxole, thienyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-N-(1,3-BENZODIOXOL-5-YL)-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
3-AMINO-N-(1,3-BENZODIOXOL-5-YL)-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-AMINO-N-(1,3-BENZODIOXOL-5-YL)-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-AMINO-N-(1,3-BENZODIOXOL-5-YL)-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and
Properties
Molecular Formula |
C20H12F3N3O3S2 |
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Molecular Weight |
463.5 g/mol |
IUPAC Name |
3-amino-N-(1,3-benzodioxol-5-yl)-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C20H12F3N3O3S2/c21-20(22,23)10-7-11(14-2-1-5-30-14)26-19-15(10)16(24)17(31-19)18(27)25-9-3-4-12-13(6-9)29-8-28-12/h1-7H,8,24H2,(H,25,27) |
InChI Key |
IINVHONATLSVOD-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5=CC=CS5)N |
Origin of Product |
United States |
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